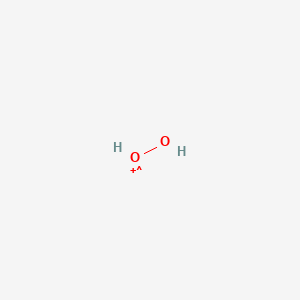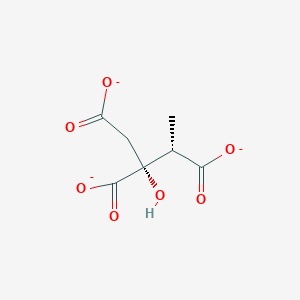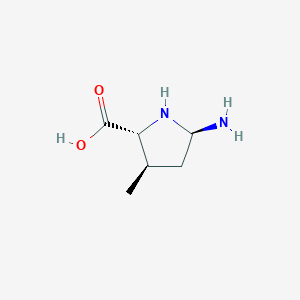
(3R,5R)-5-amino-3-methyl-D-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5R)-5-amino-3-methyl-D-proline is an aminopyrrolidine that is D-proline substituted by a amino group at position 5 and a methyl group at position 3. It is a pyrrolidinemonocarboxylic acid, an aminopyrrolidine, a D-proline derivative and a D-alpha-amino acid.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Tetrahydrolipstatin and Tetrahydroesterastin
An approach using hydrolytic kinetic resolution (HKR) and proline catalyzed sequential α-aminoxylation for synthesizing key chiral building blocks, including those related to (3R,5R)-5-amino-3-methyl-D-proline, was described. This process is relevant to the creation of anti-tumor and anti-obesity agents (Tripathi & Kumar, 2012).
Enantioselectivity in GABA Receptor Interaction
Studies on homo-beta-proline, a cyclic analogue of 4-aminobutyric acid (GABA), showed that different enantiomers have distinct binding affinities to GABAA and GABAB receptors, indicating potential applications in neurochemistry (Nielsen, Brehm, & Krogsgaard‐Larsen, 1990).
Protein Prosthesis and Enzyme Activity
Research involving proline and its analogues focuses on their role in protein folding, structures, and activities. Proline analogues have been used as mimics for proline residues with specific peptide bond conformations, influencing enzyme activities (Tam et al., 2007).
Biological Applications
Role in Neurotransmitter-Gated Ion Channels
Proline and its analogues, like (3R,5R)-5-amino-3-methyl-D-proline, play a critical role in neurotransmitter-gated ion channels. Research on 5-HT3 receptors indicated that a specific proline residue is crucial for the gating mechanism of these channels (Lummis et al., 2005).
Stress Tolerance in Plants
Proline accumulation in plants is associated with environmental stress responses, such as high temperatures. Its accumulation can promote plant growth and flowering under stressful conditions, suggesting potential agricultural applications (Kishor et al., 2022).
Biological Synthesis of Antibiotics
Proline analogues are involved in the biosynthesis of carbapenem beta-lactam antibiotics. Research has shown that L-proline derivatives are important in the stereochemical pathway of carbapenem biosynthesis (Stapon et al., 2003).
properties
Product Name |
(3R,5R)-5-amino-3-methyl-D-proline |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,3R,5R)-5-amino-3-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H12N2O2/c1-3-2-4(7)8-5(3)6(9)10/h3-5,8H,2,7H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
InChI Key |
ZELPFFKOULVLMW-UOWFLXDJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](N[C@H]1C(=O)O)N |
SMILES |
CC1CC(NC1C(=O)O)N |
Canonical SMILES |
CC1CC(NC1C(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



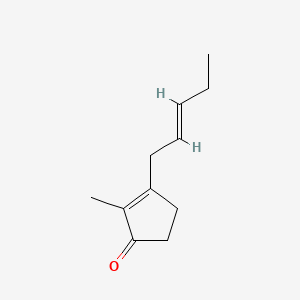
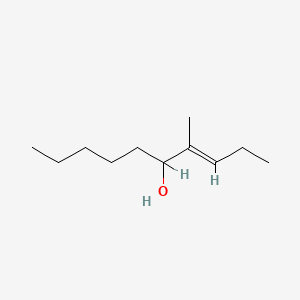
![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)
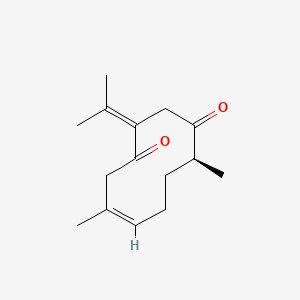
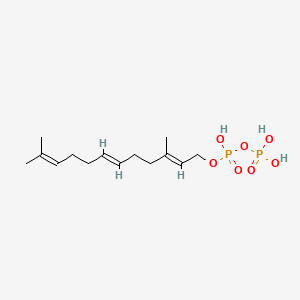
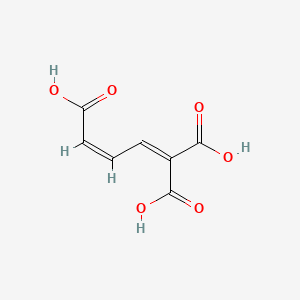

![5,7-Dihydroxy-3-[2,3-dihydro-4-hydroxy-2-(2-hydroxyisopropyl)benzofuran-7-yl]chromone](/img/structure/B1237759.png)

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

